molecular formula C38H63NO14 B091377 Leucomycin a7 CAS No. 18361-47-2

Leucomycin a7

カタログ番号 B091377
CAS番号: 18361-47-2
分子量: 757.9 g/mol
InChIキー: CQSPEFZMAFYKML-RQWHEHCQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Leucomycin A7 is a macrolide antibiotic that is produced by the actinomycete Streptomyces kitasatoensis. It is a member of the erythromycin family of antibiotics and has been found to have potent antibacterial activity against a wide range of Gram-positive bacteria.

科学的研究の応用

Synthesis and Biological Evaluation

Leucomycin A7 has been the basis for synthesizing a series of 16-membered macrolides using nitroso Diels-Alder reactions. Despite the complex functionalities of leucomycin, these reactions have shown high regio- and stereoselectivity. The synthesized derivatives maintain similar antibiotic profiles to leucomycin A7, and some have shown moderate antiproliferative and cytotoxic activity (Yang et al., 2010).

C-3 Position Modifications

Modifications at the C-3 position of leucomycin A7 have resulted in the synthesis of various analogues. Methylation of the 3-hydroxyl group in these analogues has improved the pharmacoprofile of leucomycin antibiotics. Specifically, 3-O-Methylrokitamycin showed enhanced antibacterial activity, and another derivative exhibited improved metabolic stability in rat plasma (Furuuchi et al., 2003).

Production and Fermentation Process Optimization

Research on the metabolism regulation during the fermentation of leucomycin has provided insights into the optimization of its production. The use of precursors and regulators has been shown to significantly enhance the potency of leucomycin, demonstrating practical value for its industrial production (Ni Meng, 2000).

Antibacterial and Antileukemic Effects

Studies have explored the antibacterial and antileukemic properties of leucomycin A7 derivatives. For instance, 3-O-(3-Aryl-2-propenyl)leucomycin analogues have shown improved in vitro antibacterial activities against clinically important pathogens, including erythromycin-resistant strains (Furuuchi et al., 2008). Another study revealed that leucomycin and its derivatives might contribute to a complex cell death induction, particularly highlighting the rapid generation of hydrogen peroxide and a complex caspase activation pattern as part of its antileukemic effects (Panchuk et al., 2017).

Wastewater Treatment

Leucomycin has also been considered in wastewater treatment processes. A study involving a two-phase anaerobic/aerobic system for treating leucomycin wastewater showed significant reduction of organic matter, with the effluent quality reaching the criteria specified in the Integrated Wastewater Discharge Standard (Guo-qi, 2005).

特性

CAS番号

18361-47-2

製品名

Leucomycin a7

分子式

C38H63NO14

分子量

757.9 g/mol

IUPAC名

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate

InChI

InChI=1S/C38H63NO14/c1-10-28(43)51-36-24(5)49-30(20-38(36,6)46)52-33-23(4)50-37(32(45)31(33)39(7)8)53-34-25(16-17-40)18-21(2)26(41)15-13-11-12-14-22(3)48-29(44)19-27(42)35(34)47-9/h11-13,15,17,21-27,30-37,41-42,45-46H,10,14,16,18-20H2,1-9H3/b12-11+,15-13+/t21-,22-,23-,24+,25+,26+,27-,30+,31-,32-,33-,34+,35+,36+,37+,38-/m1/s1

InChIキー

CQSPEFZMAFYKML-RQWHEHCQSA-N

異性体SMILES

CCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C

SMILES

CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C

正規SMILES

CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C

同義語

leucomycin A7

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucomycin a7
Reactant of Route 2
Leucomycin a7
Reactant of Route 3
Leucomycin a7
Reactant of Route 4
Leucomycin a7
Reactant of Route 5
Leucomycin a7
Reactant of Route 6
Leucomycin a7

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。